1,3-二溴-5-异丙基苯

描述

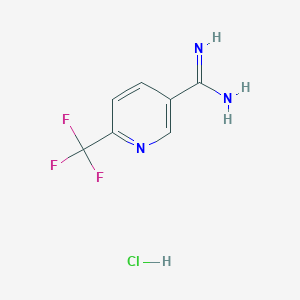

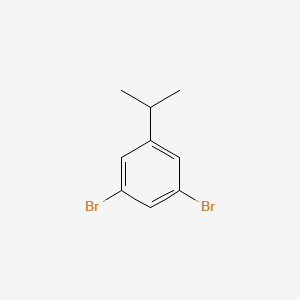

1,3-Dibromo-5-isopropylbenzene is a derivative of benzene where two bromine atoms are substituted at the 1 and 3 positions, and an isopropyl group is substituted at the 5 position. This compound is related to various other substituted benzene derivatives, which are often used as precursors or intermediates in the synthesis of more complex organic molecules, including polymers and polycyclic aromatic hydrocarbons (PAHs) .

Synthesis Analysis

The synthesis of substituted benzene derivatives like 1,3-dibromo-5-isopropylbenzene typically involves halogenation reactions where bromine atoms are introduced into the benzene ring. For example, the synthesis of 1,3,5-trisubstituted benzene derivatives has been achieved through palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of complex polyamides has been reported using aromatic nucleophilic substitution reactions, which could be relevant to the synthesis of 1,3-dibromo-5-isopropylbenzene derivatives .

Molecular Structure Analysis

The molecular structure of substituted benzenes can be significantly influenced by the substituents. For instance, the presence of isopropyl groups can lead to steric hindrance and affect the overall geometry of the molecule. In the case of 1,3,5-triisopropyl-2-nitrobenzene, the nitro group is almost perpendicular to the aromatic ring due to the bulky isopropyl groups . This could suggest that in 1,3-dibromo-5-isopropylbenzene, the isopropyl group may also influence the orientation of the bromine atoms and the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives like 1,3-dibromo-5-isopropylbenzene can vary based on the nature of the substituents. For example, 1,3,5-triphosphabenzenes exhibit unique reactivity patterns, including coordination and addition reactions, which differ from traditional aromatic chemistry . Although 1,3-dibromo-5-isopropylbenzene is not directly discussed, it can be inferred that its reactivity would also be influenced by the presence of bromine atoms and the isopropyl group, potentially leading to interesting coordination or addition reactions.

Physical and Chemical Properties Analysis

The physical properties of dibromobenzene isomers, such as melting points, are influenced by molecular symmetry and the ability of molecules to pack closely in the solid state. For example, 1,4-dibromobenzene has a higher melting point compared to its 1,2- and 1,3-isomers due to its higher molecular symmetry and the presence of halogen bonds . Although the physical properties of 1,3-dibromo-5-isopropylbenzene are not directly reported, similar principles could be applied to predict its melting point and other physical properties. The presence of the isopropyl group could further affect these properties by altering the molecular symmetry and packing efficiency.

科学研究应用

制药合成中的有氧氧化

已经探索了类似1,3,5-三异丙基苯的有氧氧化,其中N-羟基邻苯二甲酰亚胺(NHPI)作为关键催化剂。这个过程有效地氧化这些化合物,提供了一种制备带有异丙基基团的酚衍生物的方法。这些衍生物在制药制造中作为起始材料是有价值的(Aoki et al., 2005)。

烃类的合成

烃类的合成,如1和4,被认为能够形成二烯基,使用相关的二溴化合物作为起始材料。这个过程通常涉及在苯基镁卤化物或苯基锂的影响下,将适当的二羧酸酯转化为甘醇(Wittig, 1980)。

芳香化合物的分离

在异丙基苯和α-甲基苯乙烯的分离中,各种柱芳烃的非多孔自适应晶体,如对溴乙基化的柱[5]芳烃,表现出选择性吸附。这展示了在工业和实验室环境中利用类似化合物进行芳香混合物的选择性分离的潜力(Zhu et al., 2021)。

有机转化和合成

1,2-二溴苯,与1,3-二溴-5-异丙基苯密切相关,是各种有机转化的宝贵前体。它们的合成涉及区域选择性溴化和卤素/金属置换,这在多样有机化合物的生产中至关重要(Diemer et al., 2011)。

生物转化和环境应用

细菌如假单胞菌对类似异丙基苯的6,6-二甲基富文烯等化合物的生物转化,展示了细菌芳烃双氧酶在有机合成中的潜力。这个过程可以用于环境修复和生物技术应用(Eaton & Selifonov, 1996)。

安全和危害

属性

IUPAC Name |

1,3-dibromo-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSDHAXDRSHURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375600 | |

| Record name | 1,3-Dibromo-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-isopropylbenzene | |

CAS RN |

62655-20-3 | |

| Record name | 1,3-Dibromo-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)